molecular formula C14H8FNO2 B572578 4-(3-Cyanophenyl)-3-fluorobenzoic acid CAS No. 1261960-89-7

4-(3-Cyanophenyl)-3-fluorobenzoic acid

Cat. No. B572578
M. Wt: 241.221
InChI Key: XEHSASRBHSRGRM-UHFFFAOYSA-N
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Description

The compound “4-(3-Cyanophenyl)-3-fluorobenzoic acid” likely belongs to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

While specific synthesis methods for “4-(3-Cyanophenyl)-3-fluorobenzoic acid” are not available, similar compounds, such as arylboronic acids, have been synthesized using Suzuki–Miyaura coupling . This method involves a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “4-(3-Cyanophenyl)-3-fluorobenzoic acid” would likely consist of a benzene ring substituted with a carboxyl group, a fluorine atom, and a phenyl group which is further substituted with a cyano group .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(3-Cyanophenyl)-3-fluorobenzoic acid” are not available, similar compounds such as arylboronic acids have been used in ipso-hydroxylation reactions .

Scientific Research Applications

  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Protodeboronation of pinacol boronic esters is a valuable but not well-developed process . It’s used for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
    • Method : This process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
  • Industrial Testing Applications

    • Field : Industrial Chemistry
    • Application : 4-Cyano-3-fluorophenylboronic acid is used in various industrial testing applications .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained from these industrial testing applications are not detailed in the source .
  • Synthesis of Substituted Phenols

    • Field : Organic Chemistry
    • Application : A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
    • Method : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
    • Results : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
  • Protodeboronation of Unactivated Alkyl Boronic Esters

    • Field : Organic Chemistry
    • Application : Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained from these industrial testing applications are not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on developing more efficient and environmentally friendly synthesis methods for similar compounds. For instance, a recent study reported a scalable and green one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids .

properties

IUPAC Name

4-(3-cyanophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(14(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHSASRBHSRGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681400
Record name 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)-3-fluorobenzoic acid

CAS RN

1261960-89-7
Record name 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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